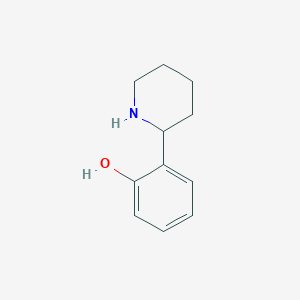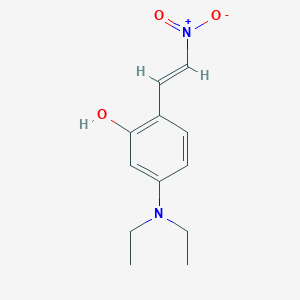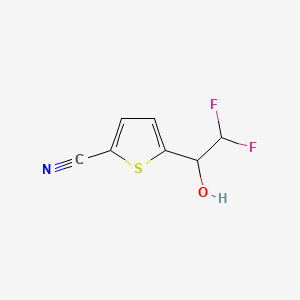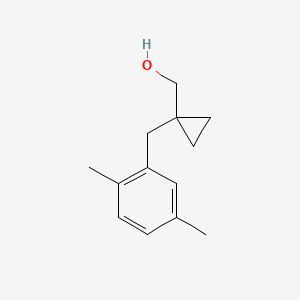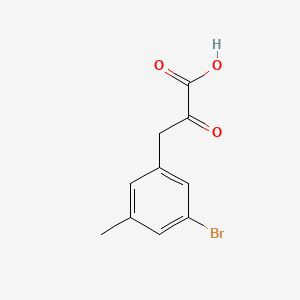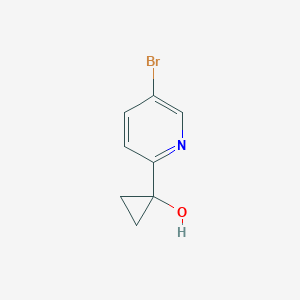
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8BrNO It features a brominated pyridine ring attached to a cyclopropanol moiety
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation, where a cyclopropane ring is formed.
Hydroxylation: Finally, the cyclopropane ring is hydroxylated to yield this compound.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)cyclopropan-1-amine: This compound features an amine group instead of a hydroxyl group, leading to different reactivity and applications.
5-Bromopyridin-2-ol: Lacks the cyclopropane ring, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of a brominated pyridine ring and a cyclopropanol moiety, which imparts specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7(10-5-6)8(11)3-4-8/h1-2,5,11H,3-4H2 |
InChI Key |
QTHWDNWMAHYDPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)




![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)
